molecular formula C12H10BrNO3 B102613 ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 17826-11-8

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B102613
CAS No.: 17826-11-8
M. Wt: 296.12 g/mol
InChI Key: BUQBKBPIDKCCOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a brominated indole compound that has a wide range of applications in various scientific research fields, including biochemistry, physiology, and pharmacology. It is an important intermediate in the synthesis of various biologically active compounds and is used as a starting material for the synthesis of pharmaceuticals. This compound is also known as 5-bromo-1H-indole-3-acetate and is a colorless to pale yellow solid.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, demonstrating its utility as a precursor in chemical syntheses. For instance, studies have described the synthesis of compounds with potential antimicrobial activities through various chemical reactions, including condensation and microwave and ultrasound-assisted synthesis (Prasad, 2017; Ashok et al., 2015). These studies have identified the compound as a key intermediary in producing substituted hydrazides and ethanones with significant antimicrobial properties.

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial activity, showcasing the compound's potential in medical and pharmaceutical research. The synthesis of novel compounds has led to the discovery of substances with effective antibacterial and antifungal properties (Nassiri & Milani, 2020; Luo et al., 2019). These findings support the compound's relevance in developing new antimicrobial agents.

Chemical Synthesis and Applications

The compound's chemical versatility is further highlighted in research focusing on its role in synthesizing various indole derivatives. Studies have demonstrated its use in creating structurally diverse molecules with potential applications in drug development and material science (Choi & Kim, 2017; Gioiello et al., 2011). These studies provide a foundation for the exploration of novel chemical entities.

Structural Analysis and Drug Design

This compound derivatives have been subjects of structural analysis to understand their potential in drug design. Research involving X-ray analysis, spectral studies, and density functional theory (DFT) calculations has provided insights into the compound's molecular interactions and stability, underscoring its utility in the design of new pharmacological agents (Ahmed et al., 2016; Attaby et al., 2007). These studies contribute to our understanding of how such compounds can be optimized for therapeutic uses.

Properties

IUPAC Name

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBKBPIDKCCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376912
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-11-8
Record name ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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